2-(2,6-Dichloropyridin-3-yl)acetonitrile
Overview
Description
2-(2,6-Dichloropyridin-3-yl)acetonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 2nd and 6th positions of the pyridine ring and a nitrile group attached to the 3rd position via an acetonitrile linkage. It is widely used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichloropyridin-3-yl)acetonitrile typically involves the reaction of 2,6-dichloropyridine with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 2,6-dichloropyridine. The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can lead to higher yields and purity of the final product. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichloropyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
2-(2,6-Dichloropyridin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dichloropyridin-3-yl)acetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with active sites, while the chlorine atoms can enhance its binding affinity and specificity. The exact molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the acetonitrile group but shares the same chlorinated pyridine core.
3-Cyanopyridine: Contains a nitrile group at the 3rd position but lacks the chlorine atoms.
2,6-Dichloro-3-pyridinemethanol: Similar structure with a hydroxyl group instead of a nitrile group.
Uniqueness
2-(2,6-Dichloropyridin-3-yl)acetonitrile is unique due to the combination of its chlorinated pyridine ring and the nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(2,6-dichloropyridin-3-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-1-5(3-4-10)7(9)11-6/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUEZNKFDLZHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CC#N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201292632 | |
Record name | 2,6-Dichloro-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58596-63-7 | |
Record name | 2,6-Dichloro-3-pyridineacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58596-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-pyridineacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201292632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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